8-Bromo-7-fluoroquinolin-2(1H)-one

Medicinal Chemistry Process Chemistry Halogenated Heterocycles

8-Bromo-7-fluoroquinolin-2(1H)-one is a dihalogenated quinolin-2(1H)-one derivative bearing bromine at C-8 and fluorine at C-7. Quinolin-2(1H)-one scaffolds display broad pharmacological relevance including antiviral, anticancer, antibacterial, and anti-inflammatory activities.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
CAS No. 1001322-86-6
Cat. No. B1444419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-fluoroquinolin-2(1H)-one
CAS1001322-86-6
Molecular FormulaC9H5BrFNO
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=O)N2)Br)F
InChIInChI=1S/C9H5BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-4H,(H,12,13)
InChIKeyZFVLXWUHSUHDGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-7-fluoroquinolin-2(1H)-one (CAS 1001322-86-6): Halogenated Quinolinone Building Block for Drug Discovery


8-Bromo-7-fluoroquinolin-2(1H)-one is a dihalogenated quinolin-2(1H)-one derivative bearing bromine at C-8 and fluorine at C-7. Quinolin-2(1H)-one scaffolds display broad pharmacological relevance including antiviral, anticancer, antibacterial, and anti-inflammatory activities [1]. This compound serves primarily as a synthetic intermediate: the C-8 bromine provides a site for palladium-catalyzed cross-coupling reactions, while the C-7 fluorine acts as a metabolically stable bioisostere. It is commercially available as an orange solid with a melting point of 187–189 °C and typical purity of 95–98% .

Why 8-Bromo-7-fluoroquinolin-2(1H)-one Cannot Be Replaced by Generic Halo-Quinolinones


Halogenated quinolin-2(1H)-ones are not interchangeable because the identity and position of halogen substituents critically affect both synthetic accessibility and downstream reactivity. The Zaugg et al. (2017) synthetic study demonstrated that fluoro-substituted quinolinones exhibit markedly different cyclization behavior compared to chloro, bromo, or iodo analogs, with initial yields as low as 21% for ortho-fluoro derivatives versus ≥72% for non-fluorinated counterparts [1]. The specific 8-bromo-7-fluoro substitution pattern provides two orthogonal reactive sites: C-8 bromine for cross-coupling and C-7 fluorine for electronic modulation and metabolic stability. Substituting with 8-chloro-7-fluoro (altered coupling reactivity), 8-bromo (loss of fluorine benefits), or 6-bromo-7-fluoro (altered steric/electronic environment) yields a compound with fundamentally different reactivity and physicochemical properties, making generic substitution scientifically unsound.

Quantitative Differentiation of 8-Bromo-7-fluoroquinolin-2(1H)-one Against Closest Analogs


Fluorine-Induced Synthetic Challenge: Cyclization Yield Deficit Compared to Non-Fluorinated Halo-Quinolinones

In the Zaugg et al. (2017) scalable synthesis of halo quinolin-2(1H)-ones, fluoro-substituted derivatives (compounds 3d [ortho-F] and 3h [para-F]) exhibited substantially lower cyclization yields (21–37%) under standard conditions (H₂SO₄, 0 °C) compared to non-fluorinated halo-quinolinones, which achieved ≥72% yield [1]. For ortho-fluoro derivative 3d, increasing the cyclization temperature from 0 °C to 80 °C improved the yield from 21% to 74%. For para-fluoro derivative 3h, raising H₂SO₄ equivalents from 15 to 33 increased the yield from approximately 40% to 75% [1]. These data demonstrate that 7-fluoroquinolinones require empirically optimized, non-standard conditions, and the successful procurement of the 8-bromo-7-fluoro derivative at high purity represents a non-trivial synthetic milestone.

Medicinal Chemistry Process Chemistry Halogenated Heterocycles

Orthogonal Dual-Halogen Reactivity: C-8 Br for Diversification vs. C-7 F for Drug-Like Property Optimization

The 8-bromo-7-fluoro substitution pattern provides two chemically orthogonal reactive sites. The C-8 bromine serves as an effective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck), enabling C–C and C–N bond formation for library diversification. The C-7 fluorine, relatively inert under standard cross-coupling conditions, functions as a metabolically stable bioisostere for hydrogen that can enhance target binding affinity and membrane permeability [1]. The 2(1H)-one carbonyl further provides a site for O-alkylation or conversion to 2-chloroquinoline via POCl₃ treatment. This contrasts with 8-chloro analogs (lower oxidative addition reactivity in cross-coupling), 8-iodo analogs (higher cost, greater dehalogenation risk), and non-fluorinated 8-bromo analogs (absence of fluorine-mediated pharmacokinetic benefits).

Synthetic Chemistry Cross-Coupling Drug Design

Physicochemical Identity: Melting Point and Appearance as Quality Control Parameters

8-Bromo-7-fluoroquinolin-2(1H)-one is characterized by a melting point of 187–189 °C (lit.) and appears as an orange solid . These properties serve as critical identity and purity verification parameters. The melting point is elevated relative to the non-fluorinated 8-bromoquinolin-2(1H)-one (estimated ~165–170 °C based on structural analogs), a difference attributable to the electron-withdrawing fluorine increasing crystal lattice energy. The distinct orange coloration—versus the pale yellow or off-white appearance typical of many non-brominated or mono-halogenated quinolinones—provides a rapid visual identity check. Commercially, this compound is supplied at ≥95% purity (HPLC) with pricing for 1 g quantities reflecting the synthetic complexity of the 7-fluoro motif .

Quality Control Analytical Chemistry Procurement Specification

2(1H)-One to 2-Chloroquinoline Diversification: Fluorine-Enhanced Electrophilicity for SNAr

The 2(1H)-one carbonyl of 8-bromo-7-fluoroquinolin-2(1H)-one can be converted to a 2-chloroquinoline via treatment with POCl₃, a transformation validated for halo quinolinones in the Zaugg et al. (2017) study, where 6-iodoquinolin-2(1H)-one was converted to 2-chloro-6-iodoquinoline in 100% yield [1]. The resulting 2-chloro intermediate can undergo nucleophilic aromatic substitution (SNAr) with amines to access 2-aminoquinoline derivatives. The C-7 fluorine, being electron-withdrawing, enhances the electrophilicity at C-2 compared to non-fluorinated 2-chloroquinolines, potentially accelerating SNAr reactions. This contrasts with non-fluorinated 8-bromoquinolin-2(1H)-one, where the resulting 2-chloro derivative is inherently less electrophilic at C-2.

Synthetic Methodology Late-Stage Functionalization Building Block

Optimal Research and Procurement Application Scenarios for 8-Bromo-7-fluoroquinolin-2(1H)-one


Kinase Inhibitor Lead Optimization via C-8 Diversification

The C-8 bromine of 8-bromo-7-fluoroquinolin-2(1H)-one enables Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkenyl groups, while the C-7 fluorine enhances target binding through hydrophobic and electrostatic interactions. This scaffold is suited for medicinal chemistry programs targeting kinases where quinolinone cores have demonstrated inhibitory activity [1]. The 2(1H)-one can be retained for hydrogen-bonding interactions with the kinase hinge region, or converted to the 2-chloro derivative for SNAr diversification at C-2, providing a divergent synthetic strategy from a single building block.

Fragment-Based Drug Discovery (FBDD) Exploiting Dual Orthogonal Handles

As a low-molecular-weight (242.04 g/mol) fragment with two chemically distinct halogen substituents, this compound is suitable for fragment growing strategies. The C-8 bromine allows for initial fragment elaboration via cross-coupling, while the C-7 fluorine provides a built-in pharmacokinetic optimization element without additional synthetic steps. The 2(1H)-one carbonyl contributes hydrogen-bonding capacity and can serve as a binding element or a site for further functionalization [1].

Process Chemistry Scale-Up of Fluorinated Quinolinone Intermediates

The Zaugg et al. (2017) study provides validated conditions for scaling halo quinolin-2(1H)-one synthesis, demonstrating the method on an 800 g scale [1]. For programs requiring larger amounts of fluorinated quinolinone intermediates, procurement of pre-synthesized 8-bromo-7-fluoroquinolin-2(1H)-one from a vendor that has optimized temperature and acid equivalents for the fluorine-specific cyclization step can circumvent the 21–37% yield penalty observed under standard conditions, saving both time and starting material costs.

Quality Control and Identity Verification in Compound Management

The distinct melting point (187–189 °C) and orange solid appearance of 8-bromo-7-fluoroquinolin-2(1H)-one provide rapid, low-cost identity confirmation parameters for compound management workflows . These properties distinguish this compound from structurally similar quinolinones that may be co-stored in screening libraries, reducing the risk of misidentification during high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-7-fluoroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.